molecular formula C26H20F5NO4S B3251638 Fmoc-d-met-opfp CAS No. 210473-10-2

Fmoc-d-met-opfp

Cat. No.: B3251638
CAS No.: 210473-10-2
M. Wt: 537.5 g/mol
InChI Key: OKDPSRDTLNXPFQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-methionine pentafluorophenyl ester: is a derivative of d-methionine, an amino acid, protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-d-methionine pentafluorophenyl ester typically involves the reaction of d-methionine with fluorenylmethyloxycarbonyl chloride in the presence of a base, followed by the esterification with pentafluorophenol. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-d-methionine pentafluorophenyl ester is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, solvent ratios, and reaction times to achieve consistent results .

Scientific Research Applications

Chemistry: Fmoc-d-methionine pentafluorophenyl ester is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected to reveal the free amino group .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-d-methionine pentafluorophenyl ester is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .

Mechanism of Action

The primary mechanism of action of Fmoc-d-methionine pentafluorophenyl ester involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of d-methionine during the synthesis process, preventing unwanted reactions. Upon completion of the peptide synthesis, the fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

  • Fmoc-l-methionine pentafluorophenyl ester
  • Fmoc-l-methionine
  • Fmoc-d-methionine

Comparison: Fmoc-d-methionine pentafluorophenyl ester is unique due to its use of d-methionine, which is the enantiomer of l-methionine. This enantiomeric difference can lead to variations in the biological activity and properties of the synthesized peptides. Additionally, the use of pentafluorophenyl ester enhances the reactivity of the compound, making it more efficient in peptide coupling reactions compared to other similar compounds .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDPSRDTLNXPFQ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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